

# DprE1-IN-6 vs BTZ043 potency and efficacy comparison

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**Compound Focus: DprE1-IN-6**

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## Profile of BTZ-043

BTZ-043 is a clinical-stage benzothiazinone that acts as a covalent, suicide inhibitor of the DprE1 enzyme, a key target in Mycobacterium tuberculosis cell wall synthesis [1] [2].

The table below summarizes its key experimental data:

Parameter	Experimental Data for BTZ-043
Target & Mechanism	Covalent (suicide) inhibitor of DprE1. Forms a semimercaptal adduct with Cys387 [3] [2].

| **In Vitro Potency (MIC against Mtb H37Rv)** | 0.0015 µg/mL (REMA) [4] 0.008 µg/mL (broth microdilution) [1] || **Cidalty (MBC)** | Bactericidal; achieves 2-log kill within 2x MIC [1]. || **Serum Shift (Protein Binding)** | ~75% (4-fold MIC shift in presence of human serum albumin) [1]. || **In Vivo Efficacy (Mouse Models)** | - **BALB/c model:** Significant, dose-dependent CFU reduction in lungs/spleen after 4-8 weeks [5].

- **C3HeB/FeJ model:** Significant CFU reduction after 2 months; penetrates caseous necrotic lesions [1].
- **IL-13tg model:** Accumulates in necrotic granulomas; substantial local efficacy [5]. || **Key Combination Data** | Synergistic ( $\Sigma$ FIC = 0.5) with TMC207 (bedaquiline) [4] [3]. Additive with

rifampin, isoniazid, PA-824, moxifloxacin [4]. |

## Key Experimental Protocols for DprE1 Inhibitors

To facilitate your comparison, here are the standard methodologies used to generate the data for compounds like BTZ-043.

- **Minimum Inhibitory Concentration (MIC) Assays**

- **Broth Microdilution:** Two-fold serial dilutions of the compound are prepared in a culture medium, inoculated with a standardized Mtb suspension, and incubated. The MIC is the lowest concentration that prevents visible growth [1].
- **Resazurin Microplate Assay (REMA):** A fluorescent method where the MIC is defined as the lowest concentration that prevents the reduction of resazurin (blue) to resorufin (pink), indicating bacterial metabolic inhibition [4].

- **Checkerboard Assay (for Drug Combinations)**

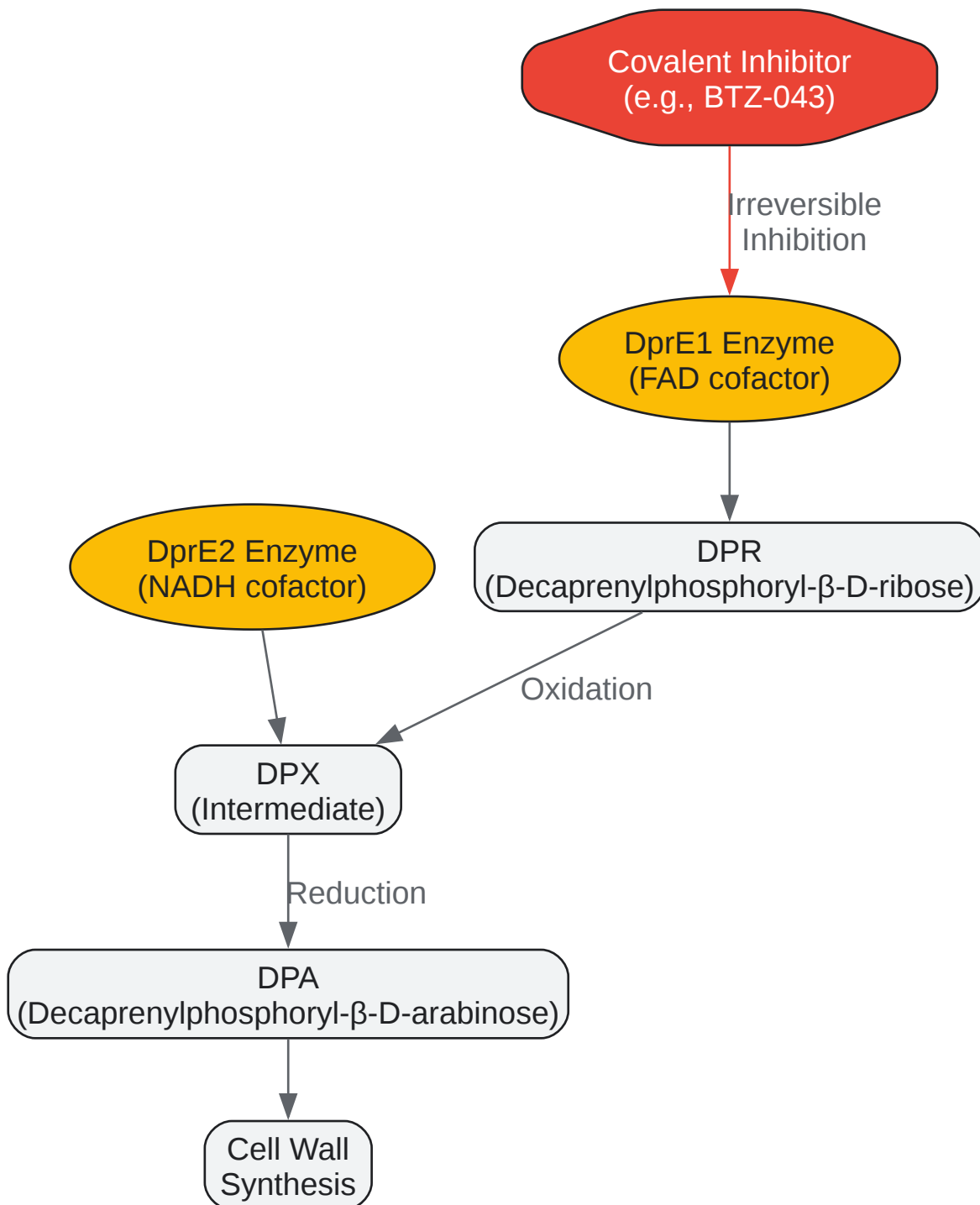
- Two drugs are combined in a matrix of concentrations across a microtiter plate. The Fractional Inhibitory Concentration Index ( $\Sigma\text{FIC}$ ) is calculated to determine synergy ( $\Sigma\text{FIC} \leq 0.5$ ), additivity ( $0.5 < \Sigma\text{FIC} \leq 4$ ), or antagonism ( $\Sigma\text{FIC} > 4$ ) [4].

- **In Vivo Efficacy Models**

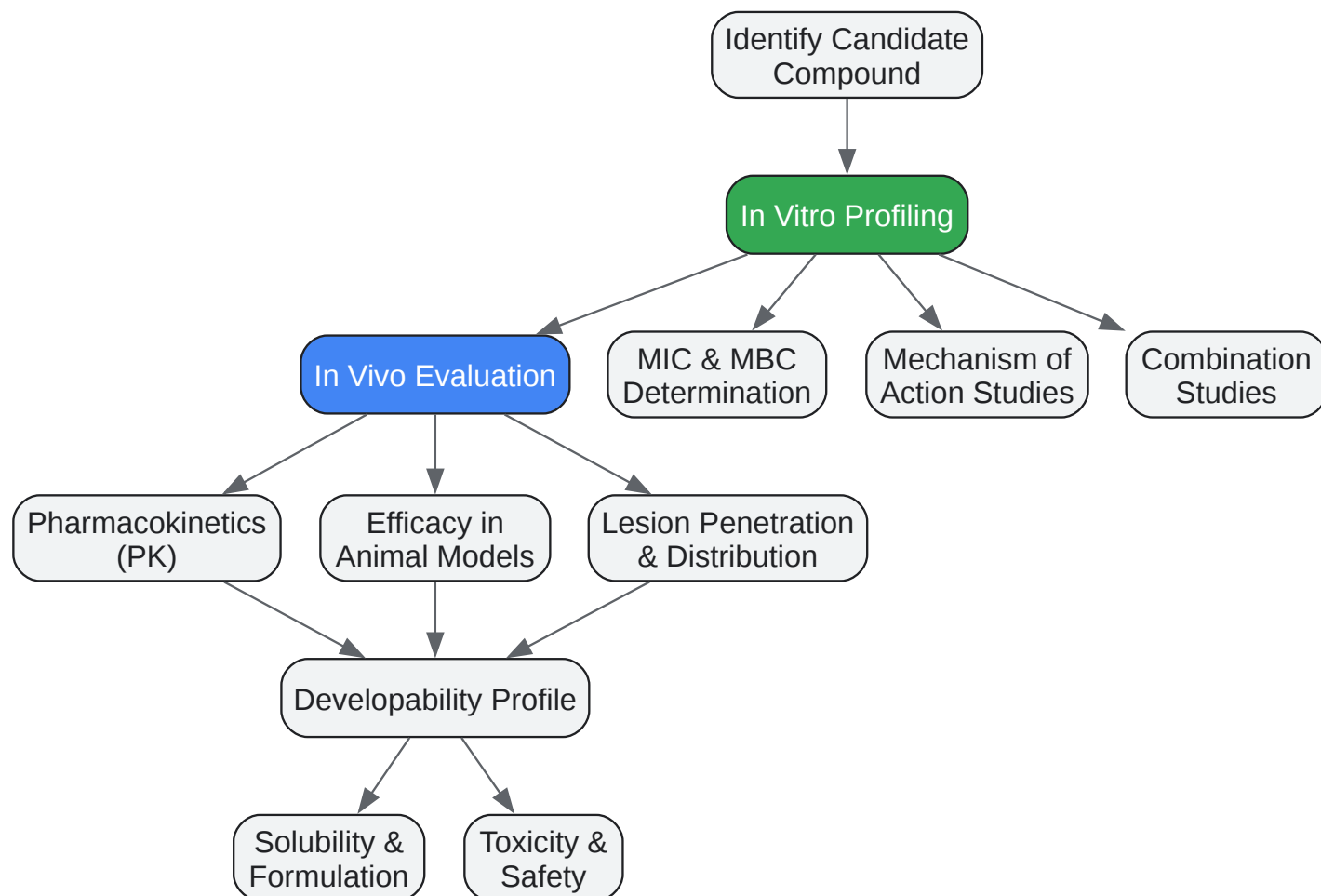
- **BALB/c Mouse Model:** Used for initial efficacy assessment, but lacks human-like caseous necrotic lung lesions [1] [5].
- **C3HeB/FeJ and IL-13tg Mouse Models:** Advanced models that develop human-like necrotic lesions. They are crucial for evaluating a drug's ability to penetrate these hard-to-treat sites and kill bacteria residing there [1] [5].

## DprE1 Inhibition Pathway & Experimental Workflow

The following diagrams illustrate the mechanism of DprE1 inhibitors and a generalized workflow for their preclinical evaluation.



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## Suggestions for Locating Information on DprE1-IN-6

Since the data for **DprE1-IN-6** was not available in this search, you may need to investigate the following avenues:

- **Specialized Commercial Databases:** Search chemical vendor sites (e.g., MedChemExpress, Selleckchem, Tocris) that often provide detailed biochemical and cellular assay data for their catalog compounds.
- **Patent Literature:** The structure and initial data for **DprE1-IN-6** are likely disclosed in a patent application. Use platforms like Google Patents, USPTO, or Espacenet.

- **Direct Scientific Literature Search:** Perform a focused search on PubMed or other academic databases using "**DprE1-IN-6**" as the exact keyword to find any recently published peer-reviewed articles.

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## References

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